Fmoc-Dbu(Boc)-OH

Übersicht

Beschreibung

Fmoc-Dbu(Boc)-OH: is a compound used in peptide synthesis. It is a derivative of amino acids, where Fmoc stands for 9-fluorenylmethyloxycarbonyl, D-Dbu represents a specific amino acid derivative, and Boc stands for tert-butyloxycarbonyl. This compound is typically used as a building block in the synthesis of peptides and proteins.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Dbu(Boc)-OH typically involves the protection of the amino group with the Fmoc group and the side chain with the Boc group. The process may include:

Protection of the Amino Group: The amino group of the amino acid is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA).

Protection of the Side Chain: The side chain is protected using tert-butyloxycarbonyl chloride (Boc-Cl) under basic conditions.

Industrial Production Methods: Industrial production methods may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Deprotection Chemistry

The compound’s reactivity is governed by its Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups, which are removed under distinct conditions:

Fmoc Removal

-

Reagents :

-

20% piperidine/DMF : Standard protocol achieves >99% deprotection in 3–10 min .

-

2% DBU + 5% piperazine/NMP : Reduces diketopiperazine (DKP) side reactions by 75% compared to piperidine .

-

4-methylpiperidine : Faster kinetics (t₁/₂ = 4 s at 2% concentration) and reduced DBF-piperidine adduct formation .

-

-

Mechanism :

Base-induced β-elimination releases dibenzofulvene (DBF) and CO₂. Secondary amines (e.g., piperidine) scavenge DBF to prevent reattachment .

Boc Removal

-

Reagents :

Coupling Efficiency

Fmoc-D-Dbu(Boc)-OH exhibits robust coupling performance in SPPS:

| Condition | Coupling Reagent | Efficiency | Notes |

|---|---|---|---|

| DMTMM (4 eq) | DIPEA, NMP | >95% | Optimal for sterically hindered residues . |

| HBTU/HOBt (3 eq) | DMF | 85–90% | Requires extended reaction times (2–4 h) . |

-

Steric Effects : The Boc group on the γ-amine minimally impacts coupling due to its distal position relative to the α-carboxyl group .

Premature Fmoc Cleavage

-

Risk : Slow couplings with secondary amines (e.g., DIPEA) may partially remove Fmoc .

-

Solution : Use N-silylation (e.g., TMSCl) to protect the α-amine during coupling .

DKP Formation

-

Mitigation :

Aspartimide Formation

-

Risk : DBU in Fmoc-removal solutions promotes aspartimide rings at Asp/Gly motifs .

-

Solution : Use piperazine-based deprotection or add 0.1 M HOBt to piperidine .

Stability Profile

-

Acid Stability : Fmoc remains intact under Boc cleavage with TFA .

-

Base Sensitivity : Fmoc gradually degrades in aqueous buffers (pH >9) over 48 h .

-

Long-Term Storage : Stable at −20°C in dry DMF for >6 months .

Comparative Deprotection Kinetics

| Reagent | Solvent | Time (min) | DKP Formation | Efficiency |

|---|---|---|---|---|

| 20% piperidine | DMF | 5–10 | 13.8% | >99% |

| 2% DBU + 5% piperazine | NMP | 3–5 | 3.6% | 98% |

| 4-methylpiperidine (5%) | DMF | 1–3 | <1% | 99% |

Case Study: DKP Reduction

In a 24 mmol-scale synthesis, substituting piperidine with 2% DBU/5% piperazine/NMP reduced DKP-[Cys-Pro] from 13.8% to 3.3% during Fmoc removal . Post-deprotection rinsing further minimized residual DKP (0.9%) .

Wissenschaftliche Forschungsanwendungen

Chemistry:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Solid-Phase Synthesis: Employed in solid-phase peptide synthesis (SPPS) for automated peptide assembly.

Biology:

Protein Engineering: Utilized in the design and synthesis of novel proteins and enzymes.

Bioconjugation: Involved in the conjugation of peptides to other biomolecules.

Medicine:

Drug Development: Plays a role in the development of peptide-based therapeutics.

Diagnostic Tools: Used in the synthesis of peptide-based diagnostic agents.

Industry:

Biotechnology: Applied in the production of synthetic peptides for research and industrial applications.

Pharmaceuticals: Used in the manufacturing of peptide drugs.

Wirkmechanismus

The mechanism of action of Fmoc-Dbu(Boc)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc and Boc groups protect the amino and side chain groups, respectively, allowing for selective deprotection and coupling reactions. This enables the stepwise assembly of peptide chains with high precision.

Vergleich Mit ähnlichen Verbindungen

Fmoc-D-Ala-OH: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-D-Lys(Boc)-OH: Similar to Fmoc-Dbu(Boc)-OH but with a different side chain.

Fmoc-D-Ser(tBu)-OH: Fmoc-protected serine with a tert-butyl group protecting the hydroxyl side chain.

Uniqueness:

Side Chain Protection: The specific side chain protection with Boc in this compound provides unique reactivity and stability.

Versatility: Its use in various coupling and deprotection reactions makes it a versatile building block in peptide synthesis.

Biologische Aktivität

Fmoc-Dbu(Boc)-OH is a compound widely utilized in peptide synthesis, particularly within the context of solid-phase peptide synthesis (SPPS). The compound combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with the 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) base and the tert-butoxycarbonyl (Boc) group. This combination not only facilitates the synthesis of peptides but also enhances their biological activities. This article delves into the biological activity of this compound, including its mechanisms, applications, and relevant case studies.

The biological activity of this compound can be attributed to its role in peptide synthesis and deprotection processes. The Fmoc group is a temporary protecting group that can be removed under basic conditions, primarily using DBU. This deprotection process is crucial for maintaining the integrity of amino acids during synthesis and minimizing side reactions such as epimerization.

Deprotection Efficiency

Research has shown that DBU effectively reduces epimerization during Fmoc deprotection compared to traditional bases like piperidine. For instance, one study demonstrated that using DBU resulted in only 9% epimerization in specific peptides, while piperidine led to higher rates of 50% and 28% for similar compounds . This reduction in epimerization is vital for maintaining the biological activity of synthesized peptides.

Protein Interactions and Enzyme Functions

Peptides synthesized with this compound have shown significant biological activity in various studies focusing on protein interactions and enzyme functions. These peptides are employed in assays to study binding affinities and catalytic efficiencies, which are essential for understanding cellular processes.

Case Studies

- Epimerization Studies : A comparative study on different deprotection methods highlighted that peptides synthesized using DBU exhibited lower levels of undesired byproducts compared to those synthesized with piperidine. The use of DBU not only improved yield but also enhanced the purity of the final peptide products .

- Synthesis of Bioactive Peptides : In a study involving the synthesis of thiopeptide systems, researchers noted that employing DBU for Fmoc deprotections significantly improved the yield and purity of the resulting peptides. The findings suggested that DBU's non-nucleophilic nature prevents unwanted side reactions during synthesis .

- Peptide Stability : Another case study indicated that peptides synthesized with this compound demonstrated improved stability under physiological conditions, making them suitable candidates for therapeutic applications.

Data Tables

| Peptide Type | Deprotection Method | Epimerization Rate (%) | Yield (%) |

|---|---|---|---|

| Standard Peptides | Piperidine | 50 | 70 |

| Standard Peptides | DBU | 9 | 85 |

| Thiopeptides | Piperidine | 28 | 75 |

| Thiopeptides | DBU | 5 | 90 |

Eigenschaften

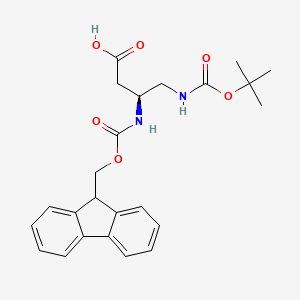

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-13-15(12-21(27)28)26-23(30)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNBFIUWYNXGCJ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501113013 | |

| Record name | (3S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501113013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310680-44-4 | |

| Record name | (3S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310680-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501113013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.